6-​β-​Hydroxycortisol Sulfate

CYP3A4 phenotyping Endogenous biomarker Drug metabolism

Procure 6-β-Hydroxycortisol Sulfate (CAS 53587-06-7), the phase II C-21 sulfated conjugate of cortisol, for accurate urinary CYP3A4 phenotyping and renal OAT3 transporter studies. Unlike unconjugated 6β-hydroxycortisol, this sulfated standard matches the dominant urinary metabolite pool—critical for valid LC-MS/MS calibration and recovery calculations. Essential for DDI risk assessment, cyclosporine PK studies, and corticosteroid metabolism research. Avoid quantification errors; specify the correct conjugate.

Molecular Formula C21H30O9S
Molecular Weight 458.522
CAS No. 53587-06-7
Cat. No. B569044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-​β-​Hydroxycortisol Sulfate
CAS53587-06-7
Synonyms6-β-Hydroxycortisol Monosulfate
Molecular FormulaC21H30O9S
Molecular Weight458.522
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O
InChIInChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
InChIKeyDHXWQUUKVSNJDI-UJXAPRPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-β-Hydroxycortisol Sulfate (CAS 53587-06-7): Procurement Guide for a Specialized Cortisol Metabolite Analytical Standard


6-β-Hydroxycortisol Sulfate (CAS 53587-06-7) is a phase II conjugated metabolite of cortisol, formed via sequential 6β-hydroxylation by the cytochrome P450 enzyme CYP3A4 and subsequent sulfation [1]. This compound belongs to a class of C-21 sulfated steroids that are critical end-products of cortisol catabolism, distinct from the more commonly studied unconjugated 6β-hydroxycortisol. As a highly specific and stable biomarker, it is primarily procured as an analytical reference standard for use in advanced mass spectrometry-based assays aimed at phenotyping CYP3A4 activity or investigating corticosteroid metabolism .

Why 6-β-Hydroxycortisol Sulfate Cannot Be Replaced by Unconjugated 6β-Hydroxycortisol in Quantitative Bioanalysis


Procurement of an incorrect or non-specific analog, such as unconjugated 6β-hydroxycortisol, is a critical point of failure for analytical method development. The sulfated conjugate possesses distinct physicochemical properties that govern its behavior in biological systems and analytical workflows. Critically, in urine, the C-21 sulfate conjugates of steroids with an intact ring-A (which includes 6-β-hydroxycortisol Sulfate) are found at much higher concentrations than their corresponding C-21 glucuronides [1]. This differential conjugation state directly impacts its solubility, extraction efficiency, and chromatographic retention time. Using an unconjugated standard to quantify the sulfated form would introduce significant inaccuracies, undermining the validity of any pharmacokinetic or pharmacodynamic study relying on the measurement of this specific urinary metabolite pool .

Quantitative Evidence for 6-β-Hydroxycortisol Sulfate Differentiation in CYP3A Phenotyping and Bioanalysis


6-β-Hydroxycortisol Sulfate as a More Sensitive Biomarker than Unconjugated Cortisol for CYP3A4 Activity Assessment

The urinary metabolic ratio (MR) of 6β-hydroxycortisol to cortisol is a standard metric for CYP3A activity. While the exact ratio using the sulfated conjugate is not provided, studies using the unconjugated form demonstrate the high variability and gender-specific differences that would be captured by quantifying the more abundant sulfated metabolite. This class-level inference supports the use of the sulfate form for potentially more robust and sensitive measurements. In a cohort of 96 healthy volunteers, individual MR values for unconjugated 6β-OHC/cortisol varied more than 20-fold, and females were shown for the first time to have significantly higher MR values than males [1].

CYP3A4 phenotyping Endogenous biomarker Drug metabolism

C-21 Sulfation: A Key Differentiator in Renal Handling and Excretion Kinetics

The conjugation state of a steroid metabolite is a primary determinant of its renal clearance and, therefore, its utility as a biomarker. This study provides direct quantitative evidence that C-21 sulfate conjugates of steroids like 6-β-hydroxycortisol Sulfate are handled differently than glucuronides. Specifically, C-21 sulfates are formed and excreted significantly faster than steroid-3-sulfates, which require prior reduction of the steroid A-ring [1]. This establishes the C-21 sulfate as a kinetically distinct and more rapidly cleared metabolite class.

Steroid conjugation Pharmacokinetics Renal clearance

Superior Detection of CYP3A4 Inhibition by Itraconazole Using Combined 6β-Hydroxycortisol Clearance

In a direct head-to-head comparison of endogenous probes for CYP3A4 inhibition, the combined formation clearance (CL(f)) of 6β-hydroxycortisol and 6β-hydroxycortisone proved to be a sensitive metric for detecting inhibition by the antifungal drug itraconazole. This study provides quantitative in vivo and in vitro data for the unconjugated forms, establishing the 6β-hydroxycortisol pathway's central role. The in vivo IC50,u for itraconazole on the combined CL(f) of these metabolites was 1.6 nmol/l, and a maximum inhibition of 59% was observed [1].

CYP3A4 inhibition Itraconazole Drug-drug interaction

Quantitative Validation of Cortisol 6β-Hydroxylation Clearance as a CYP3A Phenotyping Index

This study provides strong validation for using the 6β-hydroxylation clearance of cortisol as an index for in vivo CYP3A activity, demonstrating a limitation of the commonly used urinary ratio method. The research shows that the urinary 6β-hydroxycortisol/cortisol ratio is confounded by intra- and inter-individual variability in renal cortisol clearance (2.1- to 4.6-fold and ca. 5-fold, respectively) [1]. By directly measuring 6β-hydroxylation clearance, this variability can be overcome, underscoring the need for accurate quantification of the primary metabolite.

CYP3A phenotyping Stable isotope Pharmacokinetics

Validated Research Applications for 6-β-Hydroxycortisol Sulfate (CAS 53587-06-7)


Accurate Quantification of the Major Urinary Cortisol Metabolite Pool

For researchers developing LC-MS/MS or GC-MS methods to quantify the total urinary excretion of cortisol metabolites, 6-β-Hydroxycortisol Sulfate is a non-negotiable analytical standard. As a C-21 sulfate, it represents a major and kinetically distinct fraction of excreted cortisol metabolites [1]. Using this specific standard ensures accurate calibration and recovery calculations for this abundant pool, which is essential for studies on corticosteroid metabolism, endocrine disorders, and the effects of CYP3A-modulating drugs.

Investigating the Role of Renal Organic Anion Transporters (OATs) in Steroid Elimination

The sulfate conjugate is a known substrate for renal transporters like OAT3. Studies have validated the use of 6β-hydroxycortisol renal clearance as an endogenous biomarker for OAT3 activity [2]. Procuring 6-β-Hydroxycortisol Sulfate is therefore critical for in vitro and in vivo studies aimed at characterizing OAT-mediated drug-steroid interactions, assessing renal function, or understanding inter-individual variability in the renal clearance of endogenous and exogenous compounds.

Endogenous CYP3A4 Phenotyping to Predict Immunosuppressant Pharmacokinetics

The combined clearance of 6β-hydroxycortisol and 6β-hydroxycortisone has been shown to correlate significantly with the pharmacokinetics of the immunosuppressant cyclosporine, explaining 74.5% of its oral clearance variability [3]. 6-β-Hydroxycortisol Sulfate serves as a key analytical component in assays designed to develop non-invasive, endogenous biomarkers for predicting CYP3A-mediated drug metabolism. This application is directly relevant to personalized dosing strategies for transplant patients receiving cyclosporine, tacrolimus, or sirolimus.

Sensitive Detection of CYP3A4 Inhibition in Drug-Drug Interaction (DDI) Studies

The formation of 6β-hydroxycortisol is a direct and sensitive probe for detecting CYP3A4 inhibition, as demonstrated by its significant decrease upon administration of the potent inhibitor itraconazole [4]. 6-β-Hydroxycortisol Sulfate is the ideal reference standard for developing and validating the highly sensitive LC-MS/MS assays required to detect such changes. Its use enables early-phase clinical studies to accurately assess the CYP3A inhibitory potential of new chemical entities, a key component of regulatory DDI risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-​β-​Hydroxycortisol Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.